molecular formula C11H11NO B1584758 1-(4-Methoxyphenyl)-1H-pyrrole CAS No. 5145-71-1

1-(4-Methoxyphenyl)-1H-pyrrole

Cat. No.: B1584758
CAS No.: 5145-71-1
M. Wt: 173.21 g/mol
InChI Key: WYFMHHMFUMBCGI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-methoxyphenyl group

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

The safety data sheet for a related compound, 2-Propanone, 1-(4-methoxyphenyl)-, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with 1,4-diketones under acidic conditions. Another method includes the cyclization of 4-methoxyphenyl-substituted acetylenes with amines in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert it into 1-(4-methoxyphenyl)pyrrolidine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: 1-(4-Methoxyphenyl)pyrrolidine.

    Substitution: Various halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-pyrrole can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-1H-indole: Both compounds have a 4-methoxyphenyl group, but differ in their core heterocyclic structure.

    1-(4-Methoxyphenyl)-1H-imidazole: Similar in the 4-methoxyphenyl substitution, but with an imidazole ring instead of a pyrrole ring.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike. Further research is likely to uncover more applications and deepen our understanding of its mechanisms of action.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFMHHMFUMBCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297602
Record name 1-(4-Methoxyphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5145-71-1
Record name 5145-71-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5145-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215974
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Record name 1-(4-Methoxyphenyl)-1H-pyrrole
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Record name 1-(4-Methoxyphenyl)-1H-pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of monomer concentration on the electrochemical properties of poly[1-(4-Methoxyphenyl)-1H-pyrrole]?

A1: Research indicates that varying the monomer concentration of this compound during electropolymerization significantly influences the electrochemical properties of the resulting polymer, poly[this compound]. [] Studies using cyclic voltammetry and electrochemical impedance spectroscopy revealed that all modified carbon fiber microelectrodes coated with poly[this compound] exhibited capacitance. [] This suggests potential applications in energy storage devices like microcapacitors. []

Q2: What spectroscopic techniques are useful for characterizing this compound and its polymer?

A3: Fourier Transform Infrared Reflectance-Attenuated Total Reflection Spectroscopy (FTIR-ATR) has been employed to characterize both this compound and its polymer, poly[this compound]. [] This technique provides valuable information about the chemical bonds and functional groups present in the monomer and polymer.

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